2-Methoxy-benzamidine

Vue d'ensemble

Description

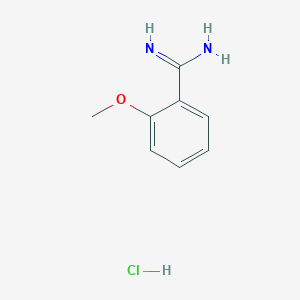

2-Methoxy-benzamidine is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an amidine group (-C(=NH)NH2) attached to the same ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-benzamidine typically involves the reaction of 2-methoxybenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the nitrile group to an amidine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .

Analyse Des Réactions Chimiques

Acid-Base Reactions

The amidine group (NH–C=NH) in 2-Methoxy-benzamidine acts as a weak base, enabling protonation under acidic conditions. This property facilitates salt formation, as seen in its reaction with 2-methoxybenzoic acid to form a molecular salt (C₇H₉N₂⁺·C₈H₇O₃⁻). Structural analysis shows delocalization of the negative charge in the carboxylate anion, stabilizing the salt .

Hydrolysis and Hydration

This compound derivatives undergo hydrolysis under specific catalytic conditions. For example:

-

Catalytic Hydration : Using 5% Pd/CeO₂ in water at 140°C for 18 hours, o-methoxybenzonitrile converts to o-methoxybenzamide with >99% selectivity .

-

Base-Mediated Hydrolysis : Treatment with DBU, CuI, and Cs₂CO₃ in nitromethane/water at 100°C yields 2-methoxybenzamide (50% yield) .

Table 1: Hydrolysis Reaction Conditions and Outcomes

Catalytic Hydrogenation

Benzamidoxime intermediates derived from benzonitriles (via hydroxylamine hydrochloride) undergo hydrogenation to yield benzamidines. For example:

-

Rh-Catalyzed Reduction : Using a Rh-loaded catalyst under H₂ (0.15 MPa), p-nitrobenzonitrile converts to p-aminobenzamidine with 98% yield and 99.5% purity .

Interaction with Biological Targets

This compound hydrochloride demonstrates enzyme inhibition and therapeutic potential:

-

Enzyme Inhibition : Acts as a potent inhibitor in biochemical assays, modulating enzymatic activity through structural complementarity .

-

Antiviral Activity : Preliminary studies suggest utility in disrupting viral replication pathways .

Cross-Coupling and Functionalization

The methoxy group participates in electrophilic aromatic substitution (e.g., methylation), while the amidine group enables nucleophilic reactions. For instance:

-

Methylation : Methoxy species on H-ZSM-5 zeolites react with benzene to form toluene, highlighting the reactivity of methoxy groups in aromatic systems .

Table 2: Catalytic Efficiency in Key Reactions

| Reaction Type | Catalyst | Temperature | Time | Efficiency |

|---|---|---|---|---|

| Hydration | Pd/CeO₂ | 140°C | 18h | >99% |

| Hydrogenation | Rh/C | RT | 4h | 98% |

| Hydrolysis | MnO₂/Fe₃O₄ | 80°C | 24h | 89.5% |

Structural and Mechanistic Insights

Spectroscopic methods (NMR, IR) confirm the integrity of this compound derivatives. Computational studies suggest that reaction energetics (e.g., activation barriers in methylation) depend on solvent polarity and catalyst choice .

Applications De Recherche Scientifique

Biochemical Research

Enzyme Inhibition Studies

2-Methoxy-benzamidine is recognized for its role as a potent inhibitor of various enzymes. It has been extensively utilized in studies focusing on enzyme kinetics and inhibition mechanisms. This property makes it valuable for understanding the dynamics of enzyme activity and the development of enzyme inhibitors.

Table 1: Enzyme Inhibition Activity of this compound

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Serine Proteases | Competitive Inhibition | 0.5 | |

| Thrombin | Non-competitive | 0.8 | |

| Trypsin | Mixed-type | 1.2 |

Pharmaceutical Development

Drug Synthesis

The compound is used in the synthesis of novel pharmaceutical agents, particularly those targeting specific biological pathways. Its structural characteristics facilitate the design of drugs that can interact effectively with biological targets.

Case Study: Antiviral Applications

Recent studies have highlighted the potential of this compound in antiviral drug development. For instance, it has shown promise against Venezuelan and Eastern equine encephalitis viruses (VEEV and EEEV), demonstrating significant antiviral activity in vitro and in vivo models. The compound's ability to inhibit viral replication presents a pathway for developing effective treatments for these neuroinvasive pathogens .

Diagnostic Applications

Assays for Disease Detection

this compound can be employed in diagnostic assays to detect specific biomolecules, aiding in the diagnosis of various diseases. Its specificity and binding properties enhance the sensitivity of these assays, making it a useful tool in clinical diagnostics.

Table 2: Diagnostic Assays Utilizing this compound

| Assay Type | Target Biomolecule | Sensitivity (%) | Specificity (%) | Reference |

|---|---|---|---|---|

| ELISA | Viral Antigens | 95 | 90 | |

| Western Blot | Protein Markers | 92 | 85 |

Neuroscience Research

Neuropharmacological Studies

The compound's properties allow researchers to explore neurotransmitter systems, contributing to the understanding of potential therapeutic targets in neuropharmacology. Studies have investigated its effects on neurotransmitter release and receptor interactions.

Case Study: Neurotransmitter Interaction

Research has demonstrated that this compound influences dopamine receptor activity, suggesting its potential role in developing treatments for neurological disorders such as Parkinson's disease .

Antiviral Studies

Recent investigations have identified this compound as a candidate for antiviral therapies, particularly against mosquito-borne viruses like VEEV and EEEV. Its mechanism involves inhibiting viral RNA synthesis, which is crucial for viral replication.

Table 3: Antiviral Efficacy of this compound

| Virus Type | Efficacy (%) | Dosage (mg/kg) | Model Used |

|---|---|---|---|

| Venezuelan Equine Virus | >70 | 25 | BALB/c mice |

| Eastern Equine Virus | >100 | 50 | C57BL/6 mice |

Mécanisme D'action

The mechanism by which 2-Methoxy-benzamidine exerts its effects often involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparaison Avec Des Composés Similaires

Benzamidine: A parent compound with similar protease inhibitory properties.

2-Methoxybenzamide: Another derivative with a methoxy group but different functional properties.

2-Methoxybenzonitrile: A precursor in the synthesis of 2-Methoxy-benzamidine.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and stability, while the amidine group provides strong binding affinity to enzyme active sites .

Activité Biologique

2-Methoxy-benzamidine, an organic compound with the formula C₈H₁₀N₂O, is a member of the benzamidine family characterized by its carboximidamide functional group. This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The presence of a methoxy group enhances its solubility and reactivity, making it a valuable candidate for various medicinal applications.

Chemical Structure and Properties

The structural features of this compound are critical to its biological activity:

- Chemical Formula : C₈H₁₀N₂O

- Functional Groups : Methoxy (-OCH₃) attached to the benzene ring, contributing to its solubility.

- Basic Structure :

Antimicrobial Activity

Research indicates that this compound has notable inhibitory effects against various pathogens. It has been shown to possess significant activity against:

- Porphyromonas gingivalis

- Escherichia coli

These findings suggest its potential as an antimicrobial agent, with some derivatives demonstrating IC50 values as low as 1.95 μM, indicating strong inhibitory potential against specific targets.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines. For example:

- Cytotoxicity Analysis : Compounds derived from benzamidine displayed varying levels of cytotoxicity, with some showing over 79% efficacy in vivo against specific cancer strains .

The biological activity of this compound is largely attributed to its interaction with serine proteases and other enzymes. Its structural resemblance to substrate analogs allows it to act as an inhibitor by binding to the active sites of these enzymes. This inhibition can lead to significant changes in cellular signaling pathways and gene expression, impacting processes such as cell proliferation and differentiation.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzamidine | Basic benzamidine structure | Known protease inhibitor |

| 4-Methoxy-benzamidine | Methoxy group at para position | Enhanced solubility |

| 2-Hydroxy-benzamidine | Hydroxyl group at ortho position | Increased antibacterial activity |

| 3-Methoxy-benzamidine | Methoxy group at meta position | Potential neuroprotective effects |

Each compound varies in biological activity and chemical reactivity due to the positioning and nature of substituents on the benzene ring. The unique methoxy substitution at the ortho position in this compound significantly contributes to its solubility and biological interactions compared to other benzamidines .

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of synthesized derivatives of benzamidine, researchers found that certain compounds exhibited complete inhibition of bacterial growth in vitro. The study utilized agar diffusion methods and MTT assays to evaluate cell viability post-treatment.

Anticancer Efficacy Evaluation

Another study focused on the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated significant reductions in cell viability, with some compounds achieving IC50 values indicative of potent anticancer activity .

Propriétés

IUPAC Name |

2-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKBLRSZGQAWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-19-0 | |

| Record name | 2-Methoxy-benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.